Sodium 2-bromo-5-chloro-4-methoxybenzene-1-sulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-bromo-5-chloro-4-methoxybenzene-1-sulfinate is an organosulfur compound with the molecular formula C7H5BrClNaO3S It is primarily used in research and industrial applications due to its unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-bromo-5-chloro-4-methoxybenzene-1-sulfinate typically involves the sulfonation of 2-bromo-5-chloro-4-methoxybenzene. This process can be achieved through the reaction of the corresponding benzene derivative with sodium sulfite under controlled conditions. The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete sulfonation.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale sulfonation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 2-bromo-5-chloro-4-methoxybenzene-1-sulfinate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide and other strong nucleophiles. The reactions are typically carried out in polar solvents at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to different sulfonate or sulfinate compounds.
Wissenschaftliche Forschungsanwendungen
Sodium 2-bromo-5-chloro-4-methoxybenzene-1-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and other organosulfur compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which Sodium 2-bromo-5-chloro-4-methoxybenzene-1-sulfinate exerts its effects involves its ability to participate in various chemical reactions. The sulfonate group is highly reactive, allowing the compound to interact with different molecular targets. These interactions can lead to the formation of new chemical bonds and the modification of existing structures, which are crucial in its applications in synthesis and research.
Vergleich Mit ähnlichen Verbindungen
- Sodium 2-bromo-5-chloro-4-methoxybenzene-1-sulfonate
- Sodium 2-bromo-5-chloro-4-methoxybenzene-1-sulfonamide
- Sodium 2-bromo-5-chloro-4-methoxybenzene-1-sulfonic acid
Comparison: Sodium 2-bromo-5-chloro-4-methoxybenzene-1-sulfinate is unique due to its specific sulfonate group, which imparts distinct reactivity compared to its sulfonate and sulfonamide counterparts. This uniqueness makes it particularly valuable in certain synthetic applications where other compounds may not be as effective.
Eigenschaften
Molekularformel |
C7H5BrClNaO3S |
---|---|
Molekulargewicht |
307.53 g/mol |
IUPAC-Name |
sodium;2-bromo-5-chloro-4-methoxybenzenesulfinate |
InChI |
InChI=1S/C7H6BrClO3S.Na/c1-12-6-2-4(8)7(13(10)11)3-5(6)9;/h2-3H,1H3,(H,10,11);/q;+1/p-1 |
InChI-Schlüssel |
CFEWDADLHOGRIT-UHFFFAOYSA-M |
Kanonische SMILES |
COC1=CC(=C(C=C1Cl)S(=O)[O-])Br.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.